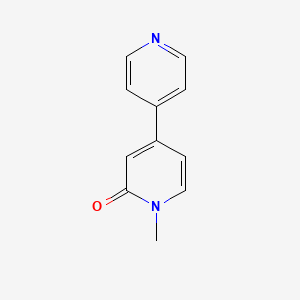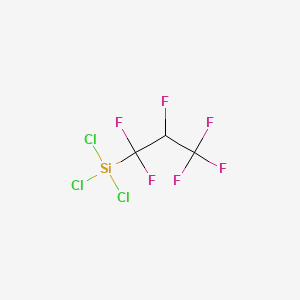
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is a chemical compound with the molecular formula C3HCl3F6Si and a molecular weight of 285.48 g/mol . It is a colorless liquid that is primarily used in research and development settings . This compound is known for its reactivity and is used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane can be synthesized through the reaction of hexafluoropropylene with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized reactors that can handle the corrosive nature of the reactants and products. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. These reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, hydrolysis yields silanols, while reactions with alcohols produce alkoxysilanes .
Scientific Research Applications
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of trichloro(1,1,2,3,3,3-hexafluoropropyl)silane involves its ability to form strong bonds with various substrates. This is primarily due to the presence of the highly electronegative fluorine atoms, which enhance its reactivity . The compound can interact with nucleophiles, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: A related compound with the formula HSiCl3, used in the production of ultrapure silicon.
Chlorosilane: A group of compounds containing silicon-chlorine bonds, used in various chemical processes.
Uniqueness
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is unique due to the presence of six fluorine atoms, which significantly enhance its reactivity and stability compared to other chlorosilanes . This makes it particularly useful in applications requiring high-performance materials.
Properties
CAS No. |
426-50-6 |
|---|---|
Molecular Formula |
C3HCl3F6Si |
Molecular Weight |
285.47 g/mol |
IUPAC Name |
trichloro(1,1,2,3,3,3-hexafluoropropyl)silane |
InChI |
InChI=1S/C3HCl3F6Si/c4-13(5,6)3(11,12)1(7)2(8,9)10/h1H |
InChI Key |
RQPZGJMUMIAPLX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)[Si](Cl)(Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


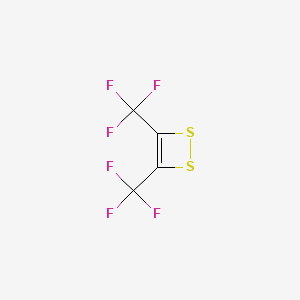
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
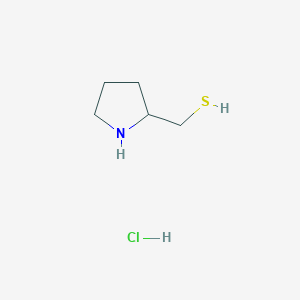
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
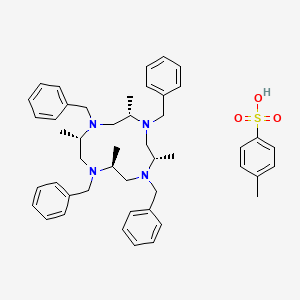
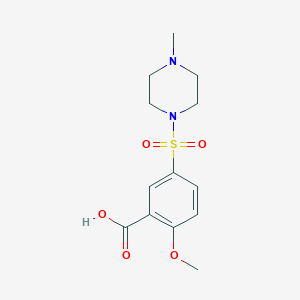

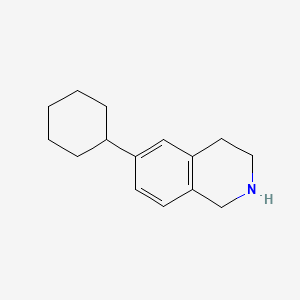
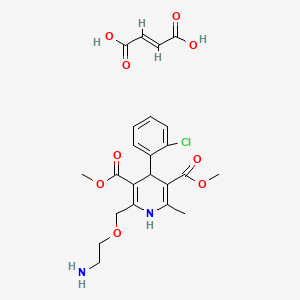
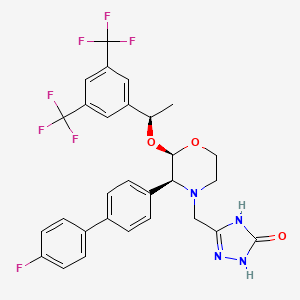
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
